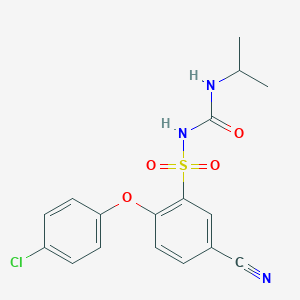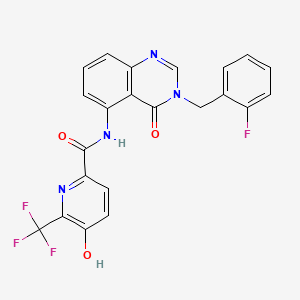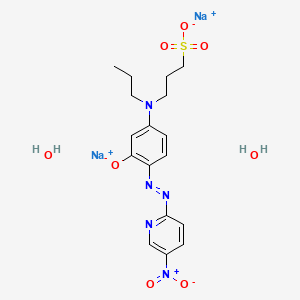
Nitro-PAPS (disodium dihydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitro-PAPS (disodium dihydrate) is a highly sensitive colorimetric reagent primarily used for the detection of iron (Fe(II)) in various samples. It has a maximal absorption wavelength of 592 nm, making it suitable for the determination of iron in serum and other biological samples. Additionally, it can be used to detect micro molar levels of copper, zinc, nickel, cobalt, and vanadium .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PAPS (disodium dihydrate) involves the reaction of 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Nitro-PAPS (disodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the disodium dihydrate form .
化学反応の分析
Types of Reactions
Nitro-PAPS (disodium dihydrate) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron (Fe(II)), copper, zinc, nickel, cobalt, and vanadium, which can be detected colorimetrically .
Common Reagents and Conditions
The common reagents used in these reactions include the metal ions (Fe(II), Cu, Zn, Ni, Co, V) and the Nitro-PAPS reagent itself. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure the formation of stable complexes .
Major Products Formed
The major products formed from these reactions are the metal-Nitro-PAPS complexes, which exhibit distinct color changes that can be measured spectrophotometrically. These complexes are used for the quantitative determination of the respective metal ions in various samples .
科学的研究の応用
Nitro-PAPS (disodium dihydrate) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Nitro-PAPS (disodium dihydrate) involves the formation of a complex with metal ions. The compound contains a pyridylazo group that binds to the metal ion, resulting in a color change that can be measured spectrophotometrically. This color change is due to the alteration in the electronic structure of the compound upon binding to the metal ion .
類似化合物との比較
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP): Another colorimetric reagent used for the detection of metal ions.
2-(5-Chloro-2-pyridylazo)-5-diethylaminophenol (Cl-PADAP): Similar to Br-PADAP, used for metal ion detection.
2-(5-Nitro-2-pyridylazo)-5-diethylaminophenol (Nitro-PADAP): A variant of Nitro-PAPS with different substituents on the phenol ring.
Uniqueness
Nitro-PAPS (disodium dihydrate) is unique due to its high sensitivity and specificity for iron (Fe(II)) detection. Its maximal absorption wavelength of 592 nm allows for precise and accurate measurements, making it a preferred choice in various analytical applications .
特性
分子式 |
C17H23N5Na2O8S |
|---|---|
分子量 |
503.4 g/mol |
IUPAC名 |
disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C17H21N5O6S.2Na.2H2O/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;;2*1H2/q;2*+1;;/p-2 |
InChIキー |
VJDLDDQLRNWBDX-UHFFFAOYSA-L |
正規SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)

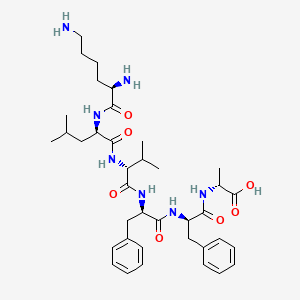

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
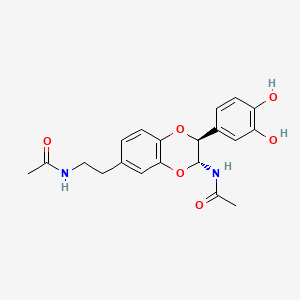

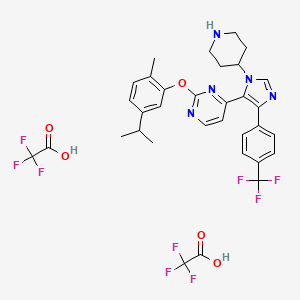
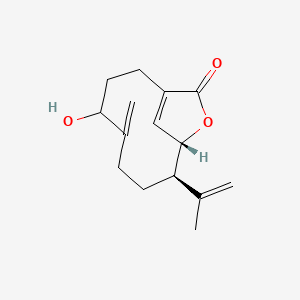
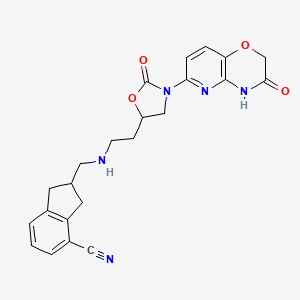
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
